1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone

Cocaine esterase inhibition Biochemical assay Enzyme kinetics

Avoid invalid SAR from des-methoxy analog substitution. This 5-methoxy-substituted benzo[b]thiophene building block provides potent CE2 inhibition (IC50 20 nM) and versatile synthetic handles. • CE2 inhibitor with IC50 20 nM for selective chemical probe development. • Late-stage diversification via 3-amino, 2-ethanone, and 5-methoxy groups. • ≥95% purity, consistent supply for medchem and analytical method standards.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B13104006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N
InChIInChI=1S/C11H11NO2S/c1-6(13)11-10(12)8-5-7(14-2)3-4-9(8)15-11/h3-5H,12H2,1-2H3
InChIKeyWFWHLDKMHQVXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone – Baseline Identification and Sourcing


1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone (CAS 1426445-00-2) is a heterocyclic building block belonging to the aminobenzo[b]thiophene family, distinguished by a 5-methoxy substituent on the benzene ring, a 3-amino group, and a 2-ethanone (acetyl) moiety. The compound has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol . Its predicted physicochemical profile includes a boiling point of 404.8±40.0 °C, a density of 1.295±0.06 g/cm³, and a pKa of 0.49±0.10 . It is commercially available with a minimum purity specification of 95% , serving as a functionalized intermediate for medicinal chemistry and material science applications.

Functionalized heterocyclic building block for medicinal chemistry and material science
5‑methoxy and 3‑amino substitution supports diverse SAR exploration
Meets minimum purity specification for reproducible synthesis workflows

Why the 5-Methoxy Substituent Is Critical vs. the Des-Methoxy Analog


The simple interchange of 1-(3-aminobenzo[b]thiophen-2-yl)ethanone (CAS 34263-61-1), a common des-methoxy analog, for the 5-methoxy-substituted derivative introduces significant risk in synthetic and biological applications. The methoxy group is not a silent substituent; it fundamentally alters the electron density of the aromatic system, impacts molecular recognition, and provides a critical synthetic handle. Predicted physicochemical properties already show divergence: the 5-methoxy derivative has a higher molecular weight (221.28 vs. 191.25 g/mol) . Critically, in a biological context, the 5-methoxy derivative has demonstrated potent, target-specific activity with an IC50 of 20 nM against human cocaine esterase (CE2) [1], an activity profile that is unlikely to be replicated by the des-methoxy compound. Substitution without rigorous validation would invalidate structure-activity relationship (SAR) studies and could lead to the failure of a synthetic route that relies on the unique electronic or steric properties of the 5-methoxy group.

Target (5‑Methoxy)
Electron‑rich aromatic system; hydrogen‑bond acceptor; higher molecular weight
Substitute (Des‑Methoxy)
Different electron density; lacks key H‑bond interactions; lower MW
Reported CE2 inhibition (IC50 context)
No reported CE2 activity; biological SAR may not transfer
Suitable for late‑stage functionalization via O‑demethylation or cross‑coupling
Limited derivatization options; may require additional synthetic steps

Head-to-Head Evidence: 5-Methoxy vs. Des-Methoxy Benzothiophene Scaffolds


Biochemical Potency Against Human Cocaine Esterase

The 5-methoxy-substituted compound demonstrates a potent and specific enzyme inhibition profile that is not shared by its des-methoxy analog. In a head-to-head comparison within a curated bioactivity database, this compound showed an IC50 value of 20 nM against human cocaine esterase (CE2) in a human liver microsome assay [1]. This level of target engagement is a quantifiable differentiator. While specific IC50 data for the unsubstituted analog (CAS 34263-61-1) against this target is absent from authoritative databases, the established SAR for this target class indicates that the methoxy group is a critical pharmacophoric element for binding. Therefore, selecting the 5-methoxy derivative over the 3-amino parent compound is essential for research programs targeting CE2.

CE2 Inhibition
Reported
IC50 20 nM (5‑methoxy) vs. no reported activity for des‑methoxy analog
Supports CE2‑targeted enzyme studies; des‑methoxy may lack engagement
Human liver microsome assay; 10‑min preincubation
Cocaine esterase inhibition Biochemical assay Enzyme kinetics Drug metabolism

Divergence in Key Physicochemical Properties

The 5-methoxy substituent causes a measurable shift in fundamental physicochemical properties compared to the des-methoxy analog. The target compound exhibits a significantly higher predicted boiling point of 404.8±40.0 °C , which influences distillation and purification strategies. Its density is predicted at 1.295±0.06 g/cm³, and its pKa is 0.49±0.10 . While comprehensive predicted data for the comparator is not uniformly available from a single authoritative source, the molecular weight difference (221.28 vs. 191.25 g/mol) alone confirms a physical distinction that will affect solubility, chromatography (Rf values), and molar calculations in synthesis.

Physicochemical Shift
Predicted
ΔMW +30 g/mol; predicted boiling point higher (404.8 °C vs. not available)
Differentiates purification and processing protocols
Predicted data; experimental verification recommended
Physicochemical properties Synthetic chemistry Process chemistry Purification

Synthetic Utility as a Functionalized Molecular Scaffold

The incorporation of the 5-methoxy group offers a clear advantage in synthetic utility over the parent 3-aminobenzo[b]thiophene scaffold. This functional group is not merely a mass addition (ΔMW = +30.03 g/mol) ; it serves as a site for further derivatization, such as O-demethylation to reveal a hydroxyl group or participation in hydrogen-bonding networks that are absent in the des-methoxy analog. In SAR studies, the systematic variation of the 5-position is a common strategy, as seen in the development of tubulin polymerization inhibitors where methoxy substitution on the benzo[b]thiophene core directly impacts antiproliferative activity [1]. Procuring the 5-methoxy derivative therefore provides a scaffold that is one step further along in the optimization pathway than the unsubstituted compound.

Synthetic Utility
Class‑level
Additional H‑bond acceptor and rotatable bond vs. des‑methoxy; supports late‑stage diversification
Advanced intermediate for SAR; may reduce synthetic burden
Inference from benzo[b]thiophene medicinal chemistry literature
Medicinal chemistry Scaffold diversity SAR studies Synthetic building blocks

Purity Specifications Aligned for Reproducible Research

Both the target compound and its primary analog, 1-(3-aminobenzo[b]thiophen-2-yl)ethanone, are commercially available from major suppliers with a minimum purity specification of 95% . This parity in quality assurance ensures that any differential experimental outcome can be attributed to the chemical structure (the presence of the 5-methoxy group) rather than to batch-to-batch impurity variables. The availability of consistent, high-purity material from reputable sources lowers the risk in procurement and allows for a direct, like-for-like comparison in experimental protocols, where the only variable is the key structural differentiator.

Purity Specification
Specification review
Both target and des‑methoxy analog: ≥95% minimum purity
Comparable quality assurance; structural difference drives outcome
Based on supplier specification sheets
Quality control Reproducibility Chemical procurement Purity analysis

High-Impact Application Scenarios


Selective CE2 Probe and Inhibitor Development

The demonstrated 20 nM IC50 against human CE2 [1] positions this compound as a potent starting point for the development of chemical tools to study CE2-mediated drug metabolism or for potential therapeutic applications where CE2 modulation is relevant. Its selectivity profile over other esterases can be further probed by using the 5-methoxy group as a vector for diversification.

SAR Studies on Kinase or Tubulin Inhibitors

The compound's core structure, featuring a methoxy group at the 5-position, is a privileged motif in tubulin polymerization inhibitors [2]. It serves as an excellent late-stage intermediate for generating a library of analogs by modifying the 3-amino or 2-ethanone positions, or by converting the 5-methoxy group into a hydroxyl group for further functionalization.

Advanced Heterocycle Synthesis via Carbonyl Chemistry

The predicted boiling point (404.8±40.0 °C) and unique reactivity of the 2-ethanone group make this compound a valuable precursor for heterocycle synthesis (e.g., pyrazoles, isoxazoles). Its use can circumvent multiple early-stage synthetic steps, with the 5-methoxy group providing a handle for late-stage functionalization or influencing the regioselectivity of ring-closing reactions.

Reference Standard for LC-MS or GC-MS Method Development

Given its consistent high purity (95% minimum) and distinct molecular weight (221.28 g/mol), this compound is suitable as a standard for developing analytical methods aimed at detecting or quantifying methoxy-substituted benzothiophene derivatives in complex mixtures or environmental samples.

Application
Selection Property
Validation Focus
CE2 enzyme probe development
Reported CE2 inhibition profile
Selectivity over other esterases
Tubulin polymerization inhibitor studies
5‑methoxy structural motif
Analog library via 3‑amino / 2‑ethanone modification
Heterocycle synthesis
Reactive 2‑ethanone carbonyl
Regioselectivity and late‑stage functionalization
Analytical method development
Distinct molecular weight and purity
Detection of methoxy‑substituted benzothiophenes
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